A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorobenzonitrile
A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzonitrile is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the two fluorine atoms ortho to the nitrile group, make it a valuable building block for creating complex and biologically active compounds.[1] This technical guide provides a detailed overview of the physical properties of 2,6-Difluorobenzonitrile, presenting key data in a structured format to support research and development activities.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,6-Difluorobenzonitrile is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₂N | [1][2][3] |
| Molecular Weight | 139.10 g/mol | [1][2][3] |
| CAS Number | 1897-52-5 | [1][4] |
| Appearance | White to light brown or beige solid/mass; may also appear as a colorless to light yellow powder or lump, or a clear liquid. | [1][3][5] |
| Melting Point | 25-32 °C (77-89.6 °F) | [3][4] |
| Boiling Point | 197-198 °C (386.6-388.4 °F) at 760 mmHg | [1][3] |
| 98-100 °C at 31 torr | [6] | |
| Density | 1.246 g/mL at 25 °C | [7] |
| Solubility | Insoluble in water.[8] Slightly soluble in DMSO and methanol.[7][9] Soluble in solvents like benzene (B151609) and toluene.[8] | |
| Flash Point | 80 °C (176 °F) - closed cup | [3][5] |
| 90 °C (194 °F) - closed cup | ||
| Refractive Index (n20/D) | 1.4875 | [4] |
| Vapor Pressure | 18 Pa at 20°C | [9] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2,6-Difluorobenzonitrile.
-
¹H NMR: Spectral data is available and shows characteristic shifts for the aromatic protons. For example, in CDCl₃, shifts are observed at approximately 7.644 ppm and 7.089 ppm.[10]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[11][12]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, notably the nitrile (C≡N) stretch.[2]
-
Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound. The top peak in the GC-MS spectrum is observed at m/z 139.[2]
Experimental Protocols
While detailed experimental protocols for the determination of the physical properties listed above are not extensively available in publicly accessible safety data sheets, standard laboratory methods are employed. These would include:
-
Melting Point: Determined using a calibrated melting point apparatus, such as a capillary tube method (e.g., using a Stuart SMP30 or similar).
-
Boiling Point: Measured at a specified pressure using distillation apparatus, with temperature readings taken at the vapor-liquid equilibrium.
-
Density: Typically measured using a pycnometer or a digital density meter.
-
Spectroscopy: NMR spectra are recorded on high-field NMR spectrometers (e.g., Bruker, JEOL) using deuterated solvents. IR spectra are obtained using an FTIR spectrometer, often with the sample prepared as a KBr pellet or a thin film. Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS).
Synthesis Pathway
2,6-Difluorobenzonitrile is primarily synthesized through a halogen exchange reaction (fluorination) of 2,6-dichlorobenzonitrile. This process is a key industrial method for its production.
Caption: Synthesis of 2,6-Difluorobenzonitrile via fluorination of 2,6-dichlorobenzonitrile.
Safety and Handling
2,6-Difluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][13] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Applications
The primary application of 2,6-Difluorobenzonitrile is as a key intermediate in the synthesis of various agrochemicals, particularly benzoylurea (B1208200) insecticides like flufenoxuron (B33157) and diflubenzuron.[8] It is also utilized in the pharmaceutical industry for the preparation of biologically active molecules.[1] Furthermore, it has found use in the synthesis of advanced materials such as poly(cyanoaryl ethers) and other polymers.
This guide provides a foundational understanding of the physical properties of 2,6-Difluorobenzonitrile for professionals in research and development. For more detailed information, consulting specific analytical and safety data sheets from suppliers is recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1897-52-5 Cas No. | 2,6-Difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2,6-Difluorobenzonitrile(1897-52-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2,6-二氟苯腈 | 1897-52-5 [m.chemicalbook.com]
- 9. 2,6-Difluorobenzonitrile CAS#: 1897-52-5 [m.chemicalbook.com]
- 10. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. chemicalbook.com [chemicalbook.com]
